molecular formula C15H20N2O B4180278 1-(1-adamantylacetyl)-1H-pyrazole

1-(1-adamantylacetyl)-1H-pyrazole

Cat. No.: B4180278
M. Wt: 244.33 g/mol
InChI Key: DGCNBGAYSXUVOC-UHFFFAOYSA-N
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Description

1-(1-Adamantylacetyl)-1H-pyrazole is a specialized chemical compound designed for research applications, integrating a pyrazole heterocycle with a 1-adamantyl moiety. The adamantyl group is a robust, lipophilic pharmacophore known to enhance membrane permeability and metabolic stability of bioactive molecules . The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently employed in the design of pharmacologically active agents due to its ability to engage in hydrogen bonding and π-stacking interactions . This molecular architecture is of significant interest in the development of novel enzyme inhibitors and biochemical probes. Compounds featuring adamantyl and pyrazole units have demonstrated potent activity as inhibitors of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of epoxy fatty acids . Such inhibitors are valuable tools for researching cardiovascular diseases, inflammation, and pain. Furthermore, adamantyl-chalcone hybrids have shown good to moderate antibacterial and antifungal activities against a range of Gram-positive and Gram-negative bacteria and fungi, indicating their utility in infectious disease research . The presence of the pyrazole ring also links this compound to a broad class of molecules with documented anti-inflammatory, anticancer, and antidepressant properties . This product is intended for research purposes in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic uses, or for any form of personal use. Researchers should handle this material with appropriate safety precautions, referring to the material safety data sheet for detailed hazard information.

Properties

IUPAC Name

2-(1-adamantyl)-1-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-14(17-3-1-2-16-17)10-15-7-11-4-12(8-15)6-13(5-11)9-15/h1-3,11-13H,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCNBGAYSXUVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(1-adamantylacetyl)-1H-pyrazole typically involves the reaction of adamantylacetic acid derivatives with hydrazine or its derivatives. The characterization of the synthesized compounds is generally performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and purity .

Anticancer Activity

This compound and its derivatives have shown promising anticancer properties. Studies indicate that pyrazole-containing compounds can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), liver cancer (HepG2), and others. For instance, a series of 1H-pyrazole derivatives exhibited significant cytotoxic effects with IC50 values lower than those of established anticancer drugs like paclitaxel .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
Pyz-1MDA-MB-2310.73
Pyz-2HepG20.58
Pyz-3A5490.39

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of 1H-pyrazole demonstrate significant antibacterial and antifungal activities against various pathogens, including E. coli, S. aureus, and A. flavus. The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as potential leads for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogenMIC (µg/mL)Reference
Pyz-4E. coli12.5
Pyz-5S. aureus6.25
Pyz-6A. flavus25

Anti-Diabetic Activity

Recent studies have highlighted the anti-diabetic potential of pyrazole derivatives, including their ability to inhibit α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. This suggests that these compounds may contribute to the management of diabetes by regulating blood sugar levels .

Case Study 1: In Vitro Evaluation of Anticancer Activity

A study evaluated a series of synthesized pyrazole derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that certain modifications on the pyrazole ring significantly enhanced the anticancer activity, demonstrating the importance of structure-activity relationships in drug development .

Case Study 2: Antimicrobial Screening

Another research effort focused on synthesizing new pyrazole derivatives with potential antimicrobial properties. The study involved screening these compounds against multiple bacterial and fungal strains, revealing several candidates with potent activity that could be further developed into therapeutic agents .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Structural Variations
Compound Name Substituent Position/Group Molecular Formula Molecular Weight Key References
1-(1-Adamantyl)pyrazole Adamantyl at N1 C₁₃H₁₈N₂ 202.30
1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazole Adamantylmethyl at N1, methyl at C5 C₁₅H₂₂N₂ 230.35
N-(1H-Pyrazol-3-ylmethyl)adamantane-1-carboxamide Adamantane-carboxamide linked to pyrazole C₁₅H₂₁N₃O 259.35
1-(4-Chlorophenyl)-1H-pyrazole Aryl (4-Cl) at N1 C₉H₇ClN₂ 178.62
1-(2-Cyclohexyl-4-fluorophenyl)-1H-pyrazole Cyclohexyl (ortho), F (para) on aryl C₁₅H₁₇FN₂ 244.31

Structural Insights :

  • Adamantyl vs.
  • Acetyl Linker : The acetyl group in 1-(1-adamantylacetyl)-1H-pyrazole may increase conformational flexibility compared to direct adamantyl or carboxamide linkages .
Common Routes for Pyrazole Derivatives

Cyclocondensation: Used for 1-aryl-3,4-bis-triazolothiadiazole-pyrazoles (e.g., compounds 5a–i), involving pyrazole dicarboxylic acids and amino-mercapto-triazoles .

Ruthenium-Catalyzed Alkylation : Applied for regioselective C–H functionalization in aryl-pyrazoles (e.g., 6da, 7ca), enabling ortho/meta selectivity .

Nucleophilic Substitution : For introducing adamantyl groups, as seen in 1-(1-adamantyl)pyrazole synthesis .

Comparison :

  • Adamantylacetyl derivatives may require specialized acylation steps, whereas direct adamantyl substitution (e.g., ) avoids additional functionalization.
Antimicrobial Activity
  • 1-Aryl-3,4-bis-triazolothiadiazole-pyrazoles : Exhibit moderate antibacterial activity against S. aureus and E. coli (MIC: 12.5–50 µg/mL) .
  • Pyraclostrobin Metabolites : 1-(4-Chlorophenyl)-1H-pyrazole derivatives show fungicidal activity in agrochemicals .
Agrochemical Potential
  • Adamantyl groups in pyrazoles (e.g., ) may enhance persistence in environmental applications, similar to pyraclostrobin’s use in soybeans .
Physicochemical Properties
  • Lipophilicity : Adamantylacetyl derivatives likely have higher logP values than aryl-substituted analogs, influencing pharmacokinetics .
  • Metabolic Stability : Adamantane’s rigidity may reduce oxidative metabolism compared to flexible alkyl chains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-adamantylacetyl)-1H-pyrazole, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves coupling 1H-pyrazole with 1-adamantylacetyl chloride under nucleophilic acyl substitution. Key steps include:

  • Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of the acyl chloride.
  • Temperature control : Maintain 0–5°C during reagent mixing to reduce side reactions, followed by gradual warming to room temperature .
  • Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can enhance reaction efficiency .
  • Characterization : Confirm product purity via HPLC (>95%) and structural identity using 1^1H/13^13C NMR (e.g., adamantyl proton signals at δ 1.6–2.1 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : Assign NMR peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly for adamantyl and pyrazole protons .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination. Adamantyl groups often induce crystallographic disorder, requiring refinement with TWIN or HKLF5 commands .
  • Purity assessment : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Advanced Research Questions

Q. How should researchers address contradictions between experimental data and computational models for this compound?

  • Methodological Answer :

  • NMR vs. DFT calculations : If chemical shift predictions (e.g., via Gaussian or ORCA) deviate from experimental data, re-optimize the molecular geometry using B3LYP/6-311+G(d,p) basis sets, accounting for solvent effects (e.g., PCM model) .
  • Crystallographic twinning : For mismatched unit cell parameters, use PLATON’s TWINABS to reprocess data and validate refinement with Rint < 0.05 .

Q. What strategies can elucidate the biological activity of this compound, given its structural complexity?

  • Methodological Answer :

  • Target docking : Perform molecular docking (AutoDock Vina) using the adamantyl group’s lipophilic properties to prioritize membrane-bound targets (e.g., GPCRs or ion channels) .
  • In vitro assays : Screen for kinase inhibition (ATP-binding site competition) or antimicrobial activity (MIC assays) using structurally related pyrazoles as positive controls .
  • Metabolic stability : Assess hepatic microsomal half-life (t1/2) with LC-MS/MS to evaluate CYP450-mediated degradation .

Q. How can crystallization challenges due to the adamantyl moiety be mitigated?

  • Methodological Answer :

  • Co-crystallization : Add small-molecule co-formers (e.g., succinic acid) to improve lattice packing .
  • Cryoprotection : Use glycerol or paraffin oil to prevent crystal cracking during flash-cooling in liquid nitrogen .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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